molecular formula C17H14N2O3S B5740426 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone

Cat. No.: B5740426
M. Wt: 326.4 g/mol
InChI Key: OZHHJZMKOWPQKG-UHFFFAOYSA-N
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Description

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (CAS 332921-97-8) is a synthetic organic compound of significant interest in medicinal chemistry research and drug discovery. This molecule features a 1,3,4-oxadiazole ring, a privileged scaffold in pharmaceutical development known for its wide spectrum of pharmacological activities . The 1,3,4-oxadiazole core serves as a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable building block for designing novel bioactive molecules with potentially improved metabolic stability and binding affinity . This compound is supplied as a solid and requires storage at -20°C to maintain stability. Researchers should note the safety profile: it is harmful if swallowed and exhibits very toxic to aquatic life with long-lasting effects, requiring precautions to avoid release into the environment . Appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing, is recommended during handling . The primary research applications for this compound and similar 1,3,4-oxadiazole derivatives include exploration as anti-inflammatory agents, with selective COX-II inhibition being a key mechanism of interest for developing safer anti-inflammatory drugs that avoid the gastrointestinal complications associated with non-selective COX inhibitors . Additional research avenues encompass antimicrobial, antifungal, anticancer, and antiviral activities, leveraging the versatile nature of the 1,3,4-oxadiazole pharmacophore . The compound also serves as a key synthetic intermediate for constructing more complex molecular architectures for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHHJZMKOWPQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 114333-42-5
  • IUPAC Name : 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of thiol compounds with various electrophiles. For this specific compound, the synthetic pathway often includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the phenyl and methoxy substituents via electrophilic aromatic substitution.
  • Final modifications to enhance biological activity.

Cytotoxicity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated the cytotoxic effects of related oxadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The findings demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxicity.

CompoundCell LineIC50 (μM)
This compoundHeLa29
Related derivativeMCF-773

These results suggest that structural modifications in oxadiazoles can lead to enhanced anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

The anticancer mechanisms attributed to oxadiazoles include:

  • Inhibition of Growth Factors : Oxadiazoles interfere with signaling pathways that promote tumor growth.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.

Case Studies

In a comparative study involving various oxadiazole derivatives, it was shown that those with additional functional groups (e.g., phthalimide moieties) exhibited increased lipophilicity and better interaction with biological targets, leading to enhanced cytotoxic effects against cancer cells.

Example Case Study

A derivative containing two phthalimide moieties demonstrated an IC50 value of 29 μM against HeLa cells, significantly outperforming other tested compounds. This enhancement is likely due to increased cellular uptake and interaction with multiple biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

Triazole-Based Analogues
  • 2-[[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-1-phenylethanone (CAS: 681226-14-2): Replaces the oxadiazole with a 1,2,4-triazole ring, introducing an additional nitrogen atom. The 4-chlorophenyl substituent increases lipophilicity (ClogP: 4.2 vs. Demonstrated higher thermal stability (melting point: 215–217°C) compared to the oxadiazole derivative (mp: 102–104°C), attributed to stronger π-π stacking in the triazole core .
Imidazole-Based Analogues
  • 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone: Substitutes oxadiazole with an imidazole ring, introducing a basic nitrogen. The pyrrolidinylcarbonyl group enhances hydrogen-bond acceptor capacity, improving binding to enzymes like monoamine oxidase (MAO) but increasing molecular weight (MW: 507.6 vs. 326.4 for the oxadiazole compound) .

Substituent Variations

Methoxy vs. Halogen Substituents
  • 1-(4-Fluorophenyl)-2-((5-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (Compound 4b, CAS: N/A):
    • Replaces the methoxy group with a fluorine atom.
    • Fluorine reduces electron density, lowering dipole moments (μ: 4.1 D vs. 4.8 D for methoxy) and altering pharmacokinetics (t₁/₂: 6.2 h vs. 8.5 h) .
  • 1-(4-Chlorophenyl) Analogue (Compound 4c):
    • Chlorine increases steric bulk (molar volume: 345 ų vs. 298 ų) and enhances halogen bonding, improving affinity for hydrophobic enzyme pockets (IC₅₀: 12 µM vs. 18 µM for methoxy against α-glucosidase) .
Piperazine-Modified Analogues
  • 2-((5-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (Compound 4a): Incorporates a piperazine-methyl group, increasing basicity (pKa: 8.9 vs. neutral for the parent compound) and solubility in acidic media (logS: -3.1 vs. -4.2). Demonstrated superior MAO-B inhibition (Ki: 0.45 µM) compared to non-piperazine analogues (Ki: >10 µM) .
Enzyme Inhibition
Compound Target Enzyme IC₅₀/µM Reference
Parent Oxadiazole Compound α-Glucosidase 49.7
Piperazine Derivative (4a) MAO-B 0.45
Indole-Acetamide Analogue Lipoxygenase (LOX) 99.3
  • The parent compound shows moderate α-glucosidase inhibition, while piperazine derivatives excel in MAO-B targeting due to enhanced basicity and hydrogen bonding .
Cytotoxicity
  • Pyrimidin-2-ylthio Derivatives :
    • Exhibit cytotoxicity proportional to cell viability (EC₅₀: 8–25 µM), linked to thioether-mediated redox cycling .
    • The parent oxadiazole compound lacks this activity, suggesting structural specificity for cytotoxic effects .

Physicochemical Properties

Property Parent Compound Triazole Analogue Piperazine Derivative
Molecular Weight (g/mol) 326.4 435.9 425.2
logP (Calculated) 3.8 4.2 3.1
Aqueous Solubility (mg/mL) 0.12 0.07 0.35
Melting Point (°C) 102–104 215–217 104–106
  • The piperazine derivative’s lower logP and higher solubility highlight the impact of basic substituents on drug-likeness .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone?

Answer:
The synthesis typically involves a multi-step process:

Cyclization of hydrazides : React 4-methoxyphenyl-substituted hydrazides with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .

Sulfanyl group introduction : Treat the oxadiazole intermediate with thioglycolic acid or thiol-containing reagents in the presence of a coupling agent (e.g., DCC) to attach the sulfanyl group .

Ketone functionalization : React the sulfanyl-oxadiazole derivative with phenacyl bromide in anhydrous acetone, using triethylamine as a base, to yield the final ethanone product .
Key Considerations : Use inert atmospheres (N₂/Ar) during moisture-sensitive steps, and purify via column chromatography or recrystallization (methanol:water = 3:1) to achieve >95% purity .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Employ a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methoxy signals (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 342.08 [M+H]⁺) and fragmentation patterns matching the sulfanyl-oxadiazole and ethanone moieties .
  • FT-IR : Identify characteristic bands for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and S–C (~680 cm⁻¹) .
    Note : Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structural analogs:

  • Hazards : Skin/eye irritation (Category 2), respiratory tract irritation (H335) .
  • Precautions :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid inhalation; monitor for decomposition products (e.g., SOₓ, NOₓ) during reactions .
    • Store in sealed containers under inert gas to prevent oxidation of the sulfanyl group .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Key variables to optimize:

  • Solvent Selection : Replace THF with DMF to enhance solubility of intermediates during cyclization (yield increases from 65% to 82%) .
  • Catalyst Screening : Use p-TSA instead of H₂SO₄ for sulfanyl group attachment, reducing side-product formation .
  • Temperature Control : Maintain 80–90°C during oxadiazole formation to prevent premature decomposition .
    Data-Driven Approach : Design a factorial experiment (e.g., 3³ DOE) to evaluate solvent, catalyst, and temperature interactions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Hypothesis Testing :
    • Tautomerism Check : Assess if keto-enol tautomerism affects ethanone C=O shifts (δ 190–210 ppm in ¹³C NMR) .
    • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may induce aggregation .
    • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted phenacyl bromide) .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .

Advanced: What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Answer:
Preliminary studies on analogs suggest:

  • Target Engagement : The oxadiazole core may chelate metal ions in enzyme active sites (e.g., cytochrome P450), while the sulfanyl group modulates redox activity .
  • Experimental Design :
    • Kinetic Assays : Measure IC₅₀ against recombinant enzymes (e.g., COX-2) using fluorogenic substrates .
    • Molecular Docking : Simulate binding poses with AutoDock Vina; prioritize residues within 4Å of the methoxyphenyl group .
      Contradiction Note : Some studies report anti-inflammatory activity, while others show cytotoxicity—dose-dependent effects require further validation .

Advanced: How does environmental stability (e.g., photodegradation) impact experimental reproducibility?

Answer:

  • Stability Studies :
    • Photolysis : Expose to UV (254 nm) for 24 hrs; monitor decomposition via HPLC (retention time shifts indicate breakdown products) .
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; >90% degradation after 7 days suggests susceptibility to aqueous conditions .
  • Mitigation : Add antioxidants (e.g., BHT) to storage solutions and use amber vials to prevent light-induced degradation .

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